2-Methoxy-4,6-dimethylpyrimidin-5-OL

Vue d'ensemble

Description

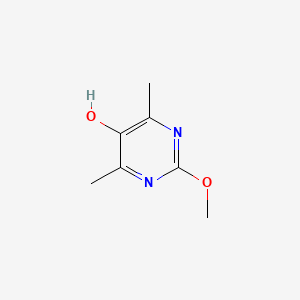

2-Methoxy-4,6-dimethylpyrimidin-5-OL is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is a pyrimidine derivative, characterized by the presence of methoxy and dimethyl groups attached to the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dimethylpyrimidine with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .

Analyse Des Réactions Chimiques

Chlorination Reactions

The hydroxyl group undergoes chlorination with phosphorus oxychloride (POCl₃) under optimized conditions. In a patent (CN104945331A), a structurally analogous compound, 2-methoxy-5-fluorouracil, was chlorinated at position 4 using POCl₃ in toluene at 105–110°C with triethylamine as an acid scavenger, achieving high yields (~90% ) . For 2-Methoxy-4,6-dimethylpyrimidin-5-OL:

-

Reaction conditions : POCl₃ (2 equivalents), toluene, triethylamine (1.8 equivalents), 105–110°C, 3 hours.

Hydrazinolysis

The chlorinated derivative reacts with hydrazine hydrate to form hydrazino-substituted pyrimidines. This is critical for synthesizing bioactive intermediates:

-

Reaction conditions : Hydrazine hydrate (2 equivalents), room temperature (25°C), 12 hours.

-

Product : 4-Hydrazino-2-methoxy-6-methylpyrimidin-5-ol, used in pharmaceutical precursors .

Nucleophilic Substitution

The methoxy group at position 2 can be displaced under basic conditions. For example:

-

Reaction with piperazine : In DMF with potassium carbonate, 2-chloro-4,6-dimethylpyrimidine reacts with piperazine to form 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine .

-

Applicability : Similar conditions (DMF, K₂CO₃, 60°C) could replace the methoxy group in this compound with amines .

Coordination Chemistry

The hydroxyl group participates in metal complexation. A study on pyrimidine-based ligands showed that hydroxyl groups deprotonate to form stable complexes with Mn(II), Co(II), Ni(II), and Cu(II) in ethanol at pH 8–9 .

-

Example : Reaction with Mn(CH₃COO)₂·4H₂O and 2,2′-bipyridine yields octahedral complexes with the formula [Mn(L)(bipy)₂] .

-

Key data : Stability in DMSO/DMF solvents; antimicrobial activity observed for complexes .

Sulfonation and Thiosulfoester Formation

The hydroxyl group reacts with sulfinic acids to form thiosulfoesters. A Ukrainian study demonstrated this using benzenesulfinic acid in ethanol/water at room temperature :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Benzenesulfinic acid | Ethanol/H₂O, 20°C, 1 hour | S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate | 76% |

Alkylation and Acylation

The hydroxyl group can be alkylated or acylated. For instance:

-

Alkylation : Reaction with chloroacetates (e.g., ethyl chloroacetate) in acetonitrile and K₂CO₃ yields ether derivatives .

-

Acylation : Acetic anhydride in pyridine acetylates the -OH group, forming 5-acetoxy derivatives .

Oxidation and Reduction

Applications De Recherche Scientifique

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

Biology

Research indicates that 2-Methoxy-4,6-dimethylpyrimidin-5-OL possesses significant biological activities , notably:

- Antimicrobial Properties: Effective against various bacterial strains by inhibiting essential enzymatic pathways.

- Antiviral Effects: Potential to inhibit viral replication, making it a candidate for therapeutic development against viral infections.

Medicine

Ongoing studies are exploring its potential as a therapeutic agent for diseases such as:

- Neurodegenerative Disorders: Preliminary research in Drosophila models of Parkinson's disease shows neuroprotective effects.

-

Antimicrobial Activity Assessment:

- A study evaluated the effectiveness of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

-

Neuroprotective Study:

- In a Drosophila model of Parkinson's disease, treatment with derivatives of this compound resulted in improved locomotor function and reduced neuronal death compared to untreated controls.

-

In Vitro Toxicity Studies:

- Toxicity assessments showed that concentrations up to 100 μM did not exhibit significant mutagenicity or hepatotoxicity in cultured cells, supporting its safety profile for further therapeutic exploration.

Mécanisme D'action

The mechanism of action of 2-Methoxy-4,6-dimethylpyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethyl-5-pyrimidinol: Similar in structure but lacks the methoxy group.

2-Methoxy-4,6-dimethylpyrimidine: Similar but lacks the hydroxyl group.

Uniqueness

2-Methoxy-4,6-dimethylpyrimidin-5-OL is unique due to the presence of both methoxy and hydroxyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

Overview

2-Methoxy-4,6-dimethylpyrimidin-5-OL, with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both methoxy and hydroxyl functional groups, which contribute to its unique chemical properties and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit the activity of certain enzymes involved in microbial growth, demonstrating antimicrobial properties . Furthermore, it has been noted for its potential to modulate pathways related to inflammation and cell signaling.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves the inhibition of bacterial growth by targeting specific enzymatic pathways essential for microbial survival.

Antiviral Properties

Research has also indicated potential antiviral effects , particularly in inhibiting viral replication. This activity is crucial for developing therapeutic agents against viral infections.

Neuroprotective Effects

In preclinical studies involving Drosophila models of Parkinson's disease, compounds similar to this compound have shown improvements in movement and protection against dopaminergic neuron loss . This suggests a promising avenue for neuroprotective applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Methoxy and hydroxyl groups on pyrimidine | Antimicrobial and antiviral properties |

| 2,4-Dimethyl-5-pyrimidinol | Lacks methoxy group | Limited biological activity |

| 2-Methoxy-4,6-dimethylpyrimidine | Lacks hydroxyl group | Different pharmacological profile |

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the effectiveness of this compound against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than many standard antibiotics, indicating its potential as an alternative antimicrobial agent.

- Neuroprotective Study : In a Drosophila model of Parkinson's disease, treatment with derivatives of this compound resulted in improved locomotor function and reduced neuronal death compared to untreated controls. This study highlights the compound's potential role in neurodegenerative disease therapy .

- In Vitro Toxicity Studies : Toxicity assessments showed that up to concentrations of 100 μM, there was no significant mutagenicity or hepatotoxicity observed in cultured cells. These findings support the safety profile of the compound for further therapeutic exploration .

Propriétés

IUPAC Name |

2-methoxy-4,6-dimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(10)5(2)9-7(8-4)11-3/h10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHMFYQZOGTSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431017 | |

| Record name | 2-Methoxy-4,6-dimethyl-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345642-89-9 | |

| Record name | 2-Methoxy-4,6-dimethyl-5-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345642-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4,6-dimethyl-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.